2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide
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Overview
Description
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide is a synthetic compound that belongs to the class of isoxazole derivatives.
Preparation Methods
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with hydroxylamine hydrochloride to form the isoxazole ring. This intermediate is then reacted with ethylamine and acetic anhydride to yield the final product . The reaction conditions usually involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide can be compared with other similar compounds, such as:
3-(3,4-Dimethoxyphenyl)isoxazol-5-ylamine: This compound shares a similar isoxazole ring structure but differs in its functional groups.
5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine hydrochloride: Another related compound with a similar core structure but different substituents.
The uniqueness of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide lies in its specific functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-16-15(18)9-11-8-13(21-17-11)10-5-6-12(19-2)14(7-10)20-3/h5-8H,4,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZHZYFBHYKNDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=NOC(=C1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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